molecular formula C22H23N3O4 B4333525 ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B4333525
M. Wt: 393.4 g/mol
InChI Key: DUTAMRSHWRLOQI-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a fused heterocyclic compound featuring a pyrimido[1,2-a]benzimidazole core substituted with a 3,4-dimethoxyphenyl group at position 4, a methyl group at position 2, and an ethyl ester at position 2. This scaffold is structurally related to dihydropyrimidine derivatives, which are pharmacologically significant due to their diverse bioactivities, including kinase inhibition, antineoplastic effects, and receptor antagonism . The 3,4-dimethoxyphenyl substituent is notable for its electron-donating properties, which may influence molecular interactions and pharmacokinetics .

Properties

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-5-29-21(26)19-13(2)23-22-24-15-8-6-7-9-16(15)25(22)20(19)14-10-11-17(27-3)18(12-14)28-4/h6-12,20H,5H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTAMRSHWRLOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

The compound belongs to the class of dihydropyrimidines and benzimidazoles, which are known for their wide range of therapeutic applications. Recent studies have highlighted their potential as antiviral, antitumor, antibacterial, antifungal, anti-inflammatory, and antihypertensive agents .

2. Synthesis and Structural Elucidation

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural elucidation is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular formula C16H20N2O5C_{16}H_{20}N_{2}O_{5} with a molecular weight of 320.34 g/mol .

3.1 Antimicrobial Activity

The compound exhibits promising antimicrobial activity against various pathogens. In studies conducted on derivatives of similar structures, compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaZone of Inhibition (mm)
IVhStaphylococcus aureus14.5
IVcStaphylococcus aureus14.0
IVgEscherichia coli13.0

3.2 Anticancer Activity

Studies have reported that derivatives related to this compound possess anticancer properties. For example, some benzimidazole derivatives demonstrated significant cytotoxic effects against MCF-7 human breast adenocarcinoma cells . The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation.

Case Study: Anticancer Efficacy
In vitro studies on similar compounds showed a reduction in cell viability by over 50% at certain concentrations compared to control groups treated with conventional chemotherapeutics like docetaxel .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymes : Many dihydropyrimidine derivatives act by inhibiting enzymes involved in cell signaling pathways.
  • Interference with DNA Synthesis : Some compounds may disrupt DNA replication in bacterial cells or cancer cells.

5. Conclusion

This compound represents a promising candidate for further pharmaceutical development due to its diverse biological activities. Continued research into its mechanism of action and efficacy against various diseases will be vital in establishing its therapeutic potential.

6. Future Directions

Future research should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and bioavailability.
  • Structure-Activity Relationship (SAR) : To optimize the compound for enhanced efficacy and reduced toxicity.
  • Clinical Trials : To assess the safety and effectiveness in humans.

Scientific Research Applications

Pharmacological Properties

EDMT has been investigated for various therapeutic effects, including:

Synthesis and Characterization

The synthesis of EDMT typically involves multi-component reactions using readily available precursors. The compound can be synthesized through a one-pot reaction involving an aldehyde, a dicarbonyl compound, and urea or thiourea, often facilitated by catalysts like gypsum or quartz . Characterization techniques include:

  • NMR Spectroscopy : Used to confirm the molecular structure and purity.
  • Mass Spectrometry : Helps in determining the molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Provides insights into functional groups present in the compound.

Theoretical Studies

Recent computational studies have utilized Density Functional Theory (DFT) to explore the electronic properties of EDMT. These studies reveal:

  • Molecular Orbital Analysis : Insights into frontier molecular orbitals (HOMO and LUMO) indicate the reactivity and stability of the compound .
  • Spectroscopic Predictions : Theoretical UV-Visible spectra have been compared with experimental data to validate the structural model .

Table 1: Summary of Case Studies on EDMT

Study FocusFindingsReference
Antimicrobial ActivityModerate activity against S. aureus and E. coli; structure-activity relationship explored.
Antitumor PotentialInhibition of cancer cell lines; compounds show promise as chemotherapeutic agents.
Theoretical InsightsDFT calculations provide insights into electronic properties; supports experimental findings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,4-dihydropyrimido[1,2-a]benzimidazole derivatives. Below is a comparative analysis of key analogs, focusing on structural variations, physicochemical properties, and reported bioactivities:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivities
Target compound : 4-(3,4-dimethoxyphenyl), 2-methyl, 3-ethyl ester C₂₃H₂₃N₃O₅ 433.45 Hypothesized enhanced lipophilicity and CNS activity due to 3,4-dimethoxyphenyl group .
Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)- analog C₂₀H₁₃F₃N₄O₄ 454.34 Antineoplastic, kinase inhibition; nitro and CF₃ groups enhance electron-withdrawing effects.
Ethyl 4-(2,3,4-trimethoxyphenyl)-2-methyl- analog C₂₃H₂₅N₃O₅ 423.46 Density: 1.29 g/cm³; pKa: ~5.0; π–π stacking interactions observed in crystal structure.
Ethyl 4-(4-pyridinyl)-2-methyl- analog C₂₀H₁₈N₄O₂ 370.38 Pyridinyl substituent may improve water solubility and metal-binding capacity.
Propan-2-yl 4-(furan-2-yl)-2-methyl- analog (ISAM-140) C₁₉H₁₉N₃O₃ 337.37 A2B adenosine receptor antagonist; furan group introduces planar rigidity.
Ethyl 4-(4-bromophenyl)-2-methyl- analog C₂₀H₁₈BrN₃O₂ 428.29 Bromine substituent increases molecular weight and polarizability.
4-(4-Methoxyphenyl)-2-methyl- analog C₁₉H₁₇N₃O₂ 335.36 Simpler structure with reduced steric bulk; potential for metabolic stability.

Key Observations :

In contrast, the 4-nitrophenyl and trifluoromethyl groups in the analog from confer antineoplastic activity, likely through kinase inhibition pathways. The furan-2-yl group in ISAM-140 introduces conformational rigidity, critical for selective A2B receptor antagonism, whereas the pyridinyl substituent may enhance solubility via hydrogen bonding.

Physicochemical Properties :

  • The trimethoxyphenyl analog exhibits a density of 1.29 g/cm³ and a pKa of ~5.0, suggesting moderate acidity and lipophilicity. These properties are likely shared by the target compound due to structural similarities.
  • Bromophenyl and nitrophenyl analogs display higher molecular weights and polarizabilities, which may reduce blood-brain barrier permeability compared to the target compound.

Crystallographic and Structural Insights :

  • The nitro-trifluoromethyl analog forms a nearly planar fused-ring system stabilized by C–H···N/O hydrogen bonds and π–π interactions. Similar interactions are anticipated in the target compound, though the 3,4-dimethoxyphenyl group may introduce steric hindrance affecting packing efficiency.

Synthetic Accessibility :

  • Analogs like the 4-(4-methoxyphenyl) derivative are synthesized via one-pot reactions using DMF as a solvent, suggesting that the target compound could be prepared via analogous routes with high yields .

Q & A

Q. What are the key steps in synthesizing ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate?

The synthesis typically involves a multi-step pathway:

  • Step 1 : Condensation of 2-aminobenzimidazole with a substituted aldehyde (e.g., 3,4-dimethoxybenzaldehyde) under acidic conditions to form the dihydropyrimidine ring.
  • Step 2 : Introduction of the ethyl carboxylate group via esterification or cyclization.
  • Optimization : Reaction conditions (e.g., solvent choice, temperature, catalysts like acetic acid) significantly impact yield. Microwave-assisted synthesis can enhance efficiency and purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on:

  • X-ray crystallography : Resolves 3D atomic positions; software like SHELXL refines crystallographic data .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify functional groups (e.g., methoxy protons at δ ~3.8 ppm, ester carbonyl at δ ~165 ppm).
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z ~405.47) .

Q. What biological activities are associated with this compound?

Preliminary studies suggest:

  • Antimicrobial activity : Inhibition of bacterial/fungal growth via disruption of cell membranes or enzyme targets.
  • Anticancer potential : Apoptosis induction in cancer cell lines (e.g., MCF-7, HeLa) through DNA intercalation or kinase inhibition.
  • Mechanistic assays : Use enzyme-linked immunosorbent assays (ELISA) or flow cytometry to quantify activity .

Advanced Research Questions

Q. How can synthetic yield be optimized for multi-step reactions involving this compound?

Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, ionic liquids) improve solubility and reaction rates .
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) or organocatalysts enhance cyclization efficiency.
  • Design of Experiments (DoE) : Statistically optimize parameters (temperature, molar ratios) to maximize yield and minimize side products .

Q. How do structural modifications (e.g., substituent position) influence bioactivity?

Structure-Activity Relationship (SAR) studies reveal:

  • Methoxy groups : 3,4-Dimethoxy substitution enhances lipophilicity and target binding compared to mono-methoxy analogs.
  • Ester vs. carboxylic acid : The ethyl ester improves cell permeability, while hydrolysis to the acid form may alter pharmacokinetics.
  • Comparative data : See table below for activity trends in analogs :
Substituent PositionIC50_{50} (Cancer Cells)LogP
3,4-Dimethoxy12.5 µM2.8
2,4-Dimethoxy28.7 µM2.5
4-Methoxy>50 µM2.1

Q. What computational methods predict binding interactions with biological targets?

  • Molecular docking : Use crystal structures (e.g., PDB IDs) to model interactions with enzymes like topoisomerase II or EGFR.
  • MD simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS).
  • QSAR models : Corrogate electronic (HOMO/LUMO) and steric descriptors with activity data .

Q. How to resolve contradictions in reported biological data (e.g., varying IC50_{50} values)?

  • Replicate assays : Control variables like cell passage number, serum concentration, and incubation time.
  • Validate targets : Use siRNA knockdown or CRISPR-edited cell lines to confirm mechanism.
  • Pharmacokinetic analysis : Measure bioavailability and metabolite interference (e.g., esterase activity in cell media) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Crystal packing issues : π-π stacking and hydrogen bonding (C–H⋯O/N) stabilize lattices but may require additives (e.g., PEG) .
  • Twinned crystals : Use SHELXL’s TWIN command for refinement .
  • Low resolution : Optimize supersaturation via solvent vapor diffusion .

Q. How to scale up synthesis without compromising purity?

  • Purification : Transition from column chromatography to preparative HPLC or recrystallization.
  • Solvent recovery : Implement green chemistry principles (e.g., ethanol/water mixtures).
  • Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .

Q. What in vitro/in vivo models assess toxicity and therapeutic index?

  • In vitro : Hepatocyte viability assays (e.g., CYP450 inhibition) and Ames test for mutagenicity.
  • In vivo : Rodent models evaluate acute toxicity (LD50_{50}) and organ-specific effects (e.g., histopathology).
  • Therapeutic index : Calculate ratio of lethal dose (LD50_{50}) to effective dose (ED50_{50}) .

Notes

  • Methodological rigor : Answers integrate peer-reviewed synthesis protocols, crystallographic software, and assay validation techniques.
  • Advanced tools : SHELX programs , molecular dynamics software, and QSAR modeling are emphasized for reproducibility.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Reactant of Route 2
ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

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